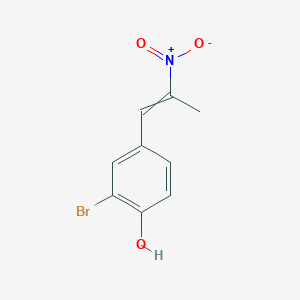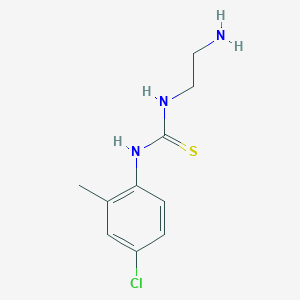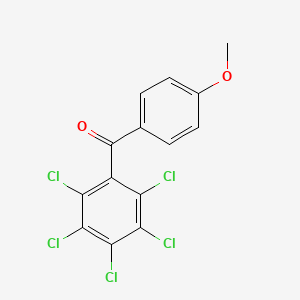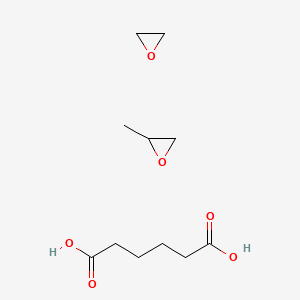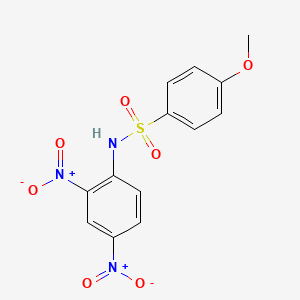![molecular formula C27H20N4O12 B14605558 2,2'-{Methylenebis[(4-hydroxy-5-nitro-3,1-phenylene)methylene]}bis(4-nitrophenol) CAS No. 59920-09-1](/img/structure/B14605558.png)
2,2'-{Methylenebis[(4-hydroxy-5-nitro-3,1-phenylene)methylene]}bis(4-nitrophenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{Methylenebis[(4-hydroxy-5-nitro-3,1-phenylene)methylene]}bis(4-nitrophenol) is a complex organic compound characterized by its multiple nitro and hydroxyl groups attached to a phenolic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Methylenebis[(4-hydroxy-5-nitro-3,1-phenylene)methylene]}bis(4-nitrophenol) typically involves the reaction of 4-nitrophenol with formaldehyde under acidic conditions. The process includes multiple steps of nitration and condensation reactions to achieve the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and precise control systems is essential to maintain the quality and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-{Methylenebis[(4-hydroxy-5-nitro-3,1-phenylene)methylene]}bis(4-nitrophenol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenols and related compounds.
Substitution: Halogenated phenols and other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-{Methylenebis[(4-hydroxy-5-nitro-3,1-phenylene)methylene]}bis(4-nitrophenol) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2’-{Methylenebis[(4-hydroxy-5-nitro-3,1-phenylene)methylene]}bis(4-nitrophenol) involves its interaction with various molecular targets:
Molecular Targets: Enzymes, proteins, and cellular receptors.
Pathways Involved: The compound can modulate oxidative stress pathways, inhibit microbial growth, and interact with cellular signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): A phenolic antioxidant used in rubber and plastic industries.
4-Nitrophenol: A simpler nitrophenol compound used as a pH indicator and in the synthesis of pharmaceuticals.
Uniqueness
2,2’-{Methylenebis[(4-hydroxy-5-nitro-3,1-phenylene)methylene]}bis(4-nitrophenol) is unique due to its multiple nitro and hydroxyl groups, which confer distinct chemical reactivity and potential applications in various fields. Its complex structure allows for diverse chemical modifications and functionalizations, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
59920-09-1 |
|---|---|
Molekularformel |
C27H20N4O12 |
Molekulargewicht |
592.5 g/mol |
IUPAC-Name |
2-[[2-hydroxy-5-[(2-hydroxy-5-nitrophenyl)methyl]-3-nitrophenyl]methyl]-4-[(2-hydroxy-5-nitrophenyl)methyl]-6-nitrophenol |
InChI |
InChI=1S/C27H20N4O12/c32-24-3-1-20(28(36)37)12-16(24)5-14-7-18(26(34)22(9-14)30(40)41)11-19-8-15(10-23(27(19)35)31(42)43)6-17-13-21(29(38)39)2-4-25(17)33/h1-4,7-10,12-13,32-35H,5-6,11H2 |
InChI-Schlüssel |
OWIHPWFCSASLTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC2=CC(=C(C(=C2)[N+](=O)[O-])O)CC3=C(C(=CC(=C3)CC4=C(C=CC(=C4)[N+](=O)[O-])O)[N+](=O)[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)
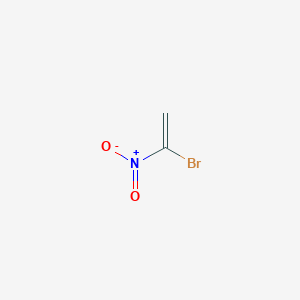
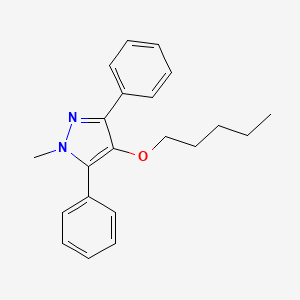
![Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl-](/img/structure/B14605500.png)
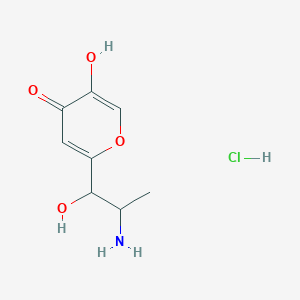
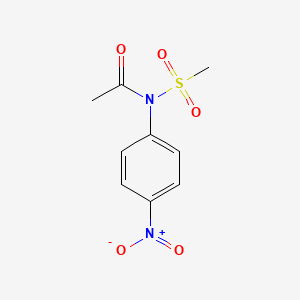
![[(1H-Indol-2-yl)sulfanyl]acetonitrile](/img/structure/B14605519.png)
![2-[(E)-tert-Butyldiazenyl]octan-2-ol](/img/structure/B14605523.png)
